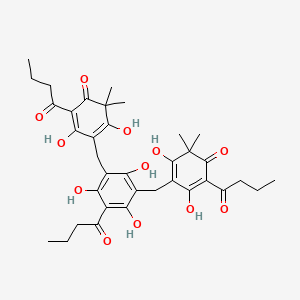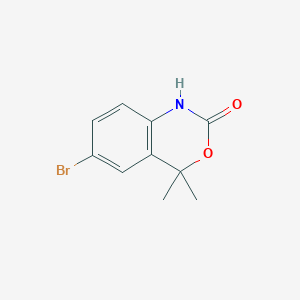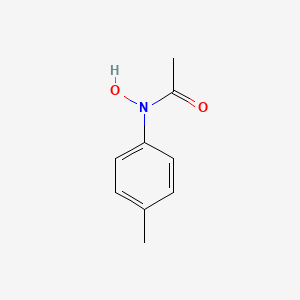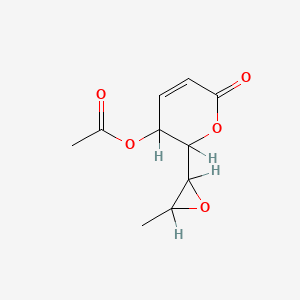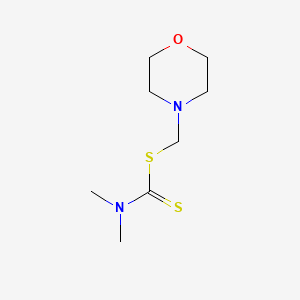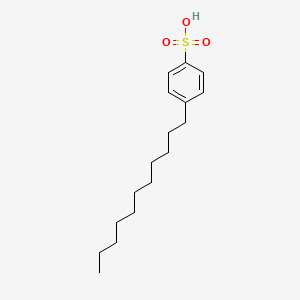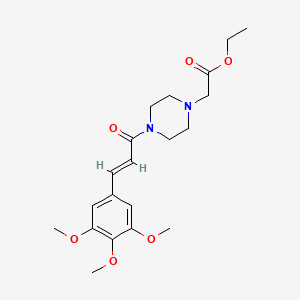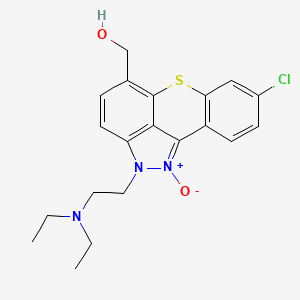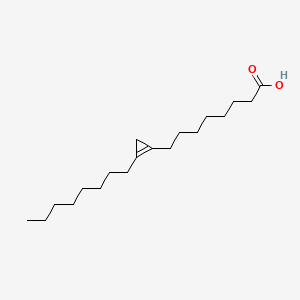
Sterculic acid
Übersicht
Beschreibung
Sterculic acid is a cyclopropene fatty acid predominantly found in the seeds of plants belonging to the genus Sterculia, such as Sterculia foetida . This compound is known for its unique structure, which includes a cyclopropene ring, making it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Sterculic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study cyclopropene chemistry and reactions.
Industry: Utilized in the production of biodiesel and other bio-based products.
Wirkmechanismus
Sterculic acid exerts its effects primarily by inhibiting the enzyme stearoyl-CoA desaturase (SCD1). This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from saturated fatty acids . By inhibiting SCD1, this compound affects lipid metabolism, leading to various physiological effects. Additionally, this compound has anti-inflammatory properties and protective roles in retinal diseases .
Safety and Hazards
When handling Sterculic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sterculic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD, this compound affects the synthesis of fatty acids such as palmitoleate and oleate . This inhibition has implications for lipid metabolism and energy storage, influencing various physiological processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of stearoyl-CoA desaturase leads to reduced synthesis of monounsaturated fatty acids, impacting cellular membrane physiology and signaling . Additionally, this compound has anti-inflammatory properties and protective roles in retinal diseases such as age-related macular degeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and cellular signaling . This compound also interacts with other biomolecules, influencing gene expression and enzyme activity. Its anti-inflammatory effects are mediated through the modulation of nuclear factor kappa-B (NFκB) signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can maintain its inhibitory effects on stearoyl-CoA desaturase over extended periods . Long-term exposure to this compound may lead to compensatory mechanisms in cells, potentially altering its efficacy. Additionally, this compound’s stability and degradation in different experimental conditions can influence its overall impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to inhibit stearoyl-CoA desaturase effectively, leading to changes in lipid metabolism and reduced inflammation . Higher doses of this compound may result in toxic or adverse effects, including cell death and impaired cellular function . These dosage effects highlight the importance of optimizing this compound concentrations for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with stearoyl-CoA desaturase. By inhibiting this enzyme, this compound affects the conversion of saturated fatty acids to monounsaturated fatty acids, altering lipid metabolism and energy storage . Additionally, this compound’s impact on metabolic flux and metabolite levels can influence various physiological processes, including inflammation and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s ability to inhibit stearoyl-CoA desaturase also plays a role in its distribution, as it can alter lipid composition and membrane dynamics .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in cellular membranes, where it interacts with stearoyl-CoA desaturase and other biomolecules . This localization is crucial for its inhibitory effects on lipid metabolism and cellular signaling. Additionally, this compound’s distribution within specific compartments or organelles can impact its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of sterculic acid begins with the cyclopropanation of the alkene of phospholipid-bound oleic acid, an 18-carbon cis-monounsaturated fatty acid . This transformation involves two mechanistic steps:
Electrophilic Methylation: Using S-adenosyl methionine to form a carbocationic intermediate.
Cyclization: Loss of a proton mediated by a cyclopropane-fatty-acyl-phospholipid synthase enzyme.
The product, dihydrothis compound, is then converted to this compound by dehydrogenation of the cis-disubstituted cyclopropane to cyclopropene .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the seeds of Sterculia foetida. The seeds are processed to extract the oil, which is then subjected to purification and isolation techniques to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sterculic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: The cyclopropene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Cyclopropene derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Sterculic acid is unique due to its cyclopropene ring structure. Similar compounds include:
Malvalic Acid: Another cyclopropene fatty acid found in the same plant family.
Dihydrothis compound: A saturated analog of this compound.
Oleic Acid: A monounsaturated fatty acid that serves as a precursor in the biosynthesis of this compound.
This compound stands out due to its potent inhibitory effects on stearoyl-CoA desaturase and its unique chemical structure, which imparts distinct biological activities .
Eigenschaften
IUPAC Name |
8-(2-octylcyclopropen-1-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKPYLNZGDCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970445 | |
| Record name | Sterculic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
738-87-4, 55088-60-3 | |
| Record name | Sterculic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sterculic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sterculic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STERCULIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STERCULIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



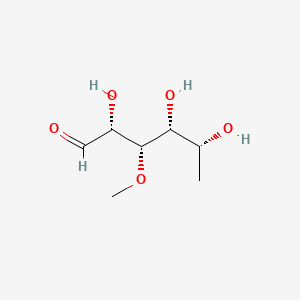
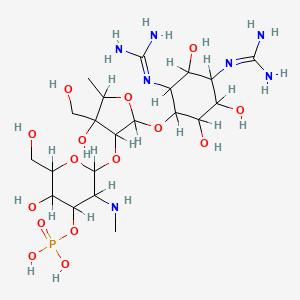
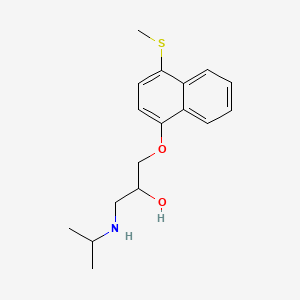
![1-(Tert-butylamino)-3-{1-(1-methyl-1h-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy}propan-2-ol](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
